Balanced Dual-Target Affinity: CP-96021 Hydrochloride Shows Equipotent Ki Values at LTD4 and PAF Receptors
CP-96021 hydrochloride demonstrates balanced, high-affinity antagonism at both LTD4 and PAF receptors with Ki values of 34 nM and 37 nM, respectively, representing a ≤1.1-fold difference between the two primary targets [1]. In contrast, clinically utilized leukotriene receptor antagonists such as montelukast and zafirlukast exhibit high LTD4 receptor affinity (Ki values in the subnanomolar to low nanomolar range) but lack any measurable PAF receptor antagonist activity [2][3]. This balanced dual-target affinity profile is a deliberate design feature of CP-96021 intended to address the synergistic inflammatory activity of LTD4 and PAF observed in guinea pig asthma models [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | LTD4 receptor Ki = 34 nM; PAF receptor Ki = 37 nM |
| Comparator Or Baseline | Montelukast: LTD4 Ki ~0.2-2 nM; PAF receptor activity absent. Zafirlukast: LTD4 Ki ~0.3-2 nM; PAF receptor activity absent |
| Quantified Difference | CP-96021 exhibits dual LTD4/PAF antagonism with balanced Ki values (ratio 1:1.1); montelukast and zafirlukast are LTD4-selective with no PAF activity |
| Conditions | Radioligand displacement assays using [3H]LTD4 in guinea pig lung membranes and [3H]PAF in platelet membranes [1] |
Why This Matters
Balanced dual-target affinity distinguishes CP-96021 from all marketed LTD4 antagonists, enabling research applications where simultaneous blockade of both inflammatory mediators is required.
- [1] Marfat A, Chambers RJ, Cheng JB, et al. The discovery of CP-96,021 and CP-96,486, balanced, combined, potent and orally active leukotriene D4 (LTD4)/platelet activating factor (PAF) receptor antagonists. Bioorg Med Chem Lett. 1995;5(13):1377-1382. View Source
- [2] Jones TR, Labelle M, Belley M, et al. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. Can J Physiol Pharmacol. 1995;73(2):191-201. View Source
- [3] Krell RD, Aharony D, Buckner CK, et al. The preclinical pharmacology of ICI 204,219: a peptide leukotriene antagonist. Am Rev Respir Dis. 1990;141(4 Pt 1):978-987. View Source
